(7-Nitro-1H-indazol-3-yl)methanol
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Overview
Description
(7-Nitro-1H-indazol-3-yl)methanol is a chemical compound belonging to the indazole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Nitro-1H-indazol-3-yl)methanol typically involves the reaction of 7-nitroindazole with formaldehyde in an aqueous hydrochloric acid solution. This reaction leads to the formation of the N1-CH2OH derivative . The process can be summarized as follows:
Starting Material: 7-nitroindazole
Reagent: Formaldehyde
Solvent: Aqueous hydrochloric acid
Reaction Conditions: The reaction is carried out at room temperature with continuous stirring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(7-Nitro-1H-indazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acetic acid can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (7-Nitro-1H-indazol-3-yl)carboxylic acid.
Reduction: Formation of (7-Amino-1H-indazol-3-yl)methanol.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
(7-Nitro-1H-indazol-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (7-Nitro-1H-indazol-3-yl)methanol involves its interaction with molecular targets such as nitric oxide synthase. By inhibiting this enzyme, the compound can reduce the production of nitric oxide, which is involved in inflammatory and neurodegenerative processes . The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
7-Nitroindazole: Similar in structure but lacks the hydroxymethyl group.
3-Nitroindazole: Differently substituted nitro group.
5-Nitroindazole: Another positional isomer with the nitro group at the 5-position.
Uniqueness
(7-Nitro-1H-indazol-3-yl)methanol is unique due to the presence of both the nitro and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity compared to other nitroindazole derivatives .
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(7-nitro-2H-indazol-3-yl)methanol |
InChI |
InChI=1S/C8H7N3O3/c12-4-6-5-2-1-3-7(11(13)14)8(5)10-9-6/h1-3,12H,4H2,(H,9,10) |
InChI Key |
KLLPSSNAXLIHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])CO |
Origin of Product |
United States |
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